(2-Methylphenyl)(pentachlorophenyl)methanone
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Overview
Description
(2-Methylphenyl)(pentachlorophenyl)methanone is an organic compound with the molecular formula C14H9Cl5O It is a derivative of benzophenone, where one phenyl group is substituted with a 2-methylphenyl group and the other with a pentachlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methylphenyl)(pentachlorophenyl)methanone typically involves the Friedel-Crafts acylation reaction. This reaction uses an acyl chloride and an aromatic compound in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3). The general reaction scheme is as follows:
Starting Materials: 2-methylbenzoyl chloride and pentachlorobenzene.
Catalyst: Aluminum chloride (AlCl3).
Solvent: Anhydrous dichloromethane (CH2Cl2).
Reaction Conditions: The reaction is carried out at low temperatures (0-5°C) to control the exothermic nature of the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control of reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(2-Methylphenyl)(pentachlorophenyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to convert the carbonyl group to an alcohol.
Substitution: Halogenation reactions can introduce additional halogen atoms into the aromatic rings using reagents like bromine (Br2) or chlorine (Cl2).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Bromine (Br2) in carbon tetrachloride (CCl4).
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
(2-Methylphenyl)(pentachlorophenyl)methanone has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (2-Methylphenyl)(pentachlorophenyl)methanone involves its interaction with various molecular targets. The compound can act as an electrophile in chemical reactions, facilitating the formation of new chemical bonds. In biological systems, it may interact with enzymes and receptors, altering their activity and leading to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
Benzophenone: A parent compound with two phenyl groups attached to a carbonyl group.
2-Methylbenzophenone: A derivative with a methyl group on one of the phenyl rings.
Pentachlorobenzophenone: A derivative with chlorine atoms on one of the phenyl rings.
Uniqueness
(2-Methylphenyl)(pentachlorophenyl)methanone is unique due to the presence of both a methyl-substituted phenyl group and a pentachlorophenyl group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
60921-32-6 |
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Molecular Formula |
C14H7Cl5O |
Molecular Weight |
368.5 g/mol |
IUPAC Name |
(2-methylphenyl)-(2,3,4,5,6-pentachlorophenyl)methanone |
InChI |
InChI=1S/C14H7Cl5O/c1-6-4-2-3-5-7(6)14(20)8-9(15)11(17)13(19)12(18)10(8)16/h2-5H,1H3 |
InChI Key |
VAPWDGSQLHRINW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C(=O)C2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)Cl |
Origin of Product |
United States |
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